![molecular formula C20H11IN2 B14236537 3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline CAS No. 369390-78-3](/img/structure/B14236537.png)
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline is a complex organic compound that features an iodophenyl group attached to an ethynyl linkage, which is further connected to a 1,10-phenanthroline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: The ethynyl linkage allows for further coupling reactions, such as Sonogashira coupling, to introduce additional functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce complex polycyclic structures.
Scientific Research Applications
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline involves its ability to interact with various molecular targets. The phenanthroline moiety can chelate metal ions, forming stable complexes that can influence biochemical pathways. Additionally, the ethynyl linkage and iodophenyl group can participate in various chemical interactions, modulating the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(4-Iodophenylethynyl)trimethylsilane: Shares the iodophenyl and ethynyl groups but lacks the phenanthroline moiety.
(4-Bromophenylethynyl)trimethylsilane: Similar structure with a bromine atom instead of iodine.
(4-Methoxyphenylethynyl)trimethylsilane: Contains a methoxy group instead of iodine.
Uniqueness
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline is unique due to the presence of the phenanthroline moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in coordination chemistry and as a precursor for synthesizing complex organic structures.
Properties
CAS No. |
369390-78-3 |
|---|---|
Molecular Formula |
C20H11IN2 |
Molecular Weight |
406.2 g/mol |
IUPAC Name |
3-[2-(4-iodophenyl)ethynyl]-1,10-phenanthroline |
InChI |
InChI=1S/C20H11IN2/c21-18-9-5-14(6-10-18)3-4-15-12-17-8-7-16-2-1-11-22-19(16)20(17)23-13-15/h1-2,5-13H |
InChI Key |
FHDVKUOSACEWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC=C(C=C3C=C2)C#CC4=CC=C(C=C4)I)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



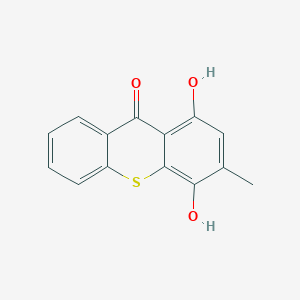
![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)
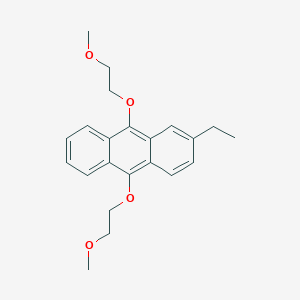
![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)
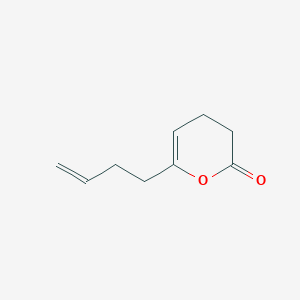
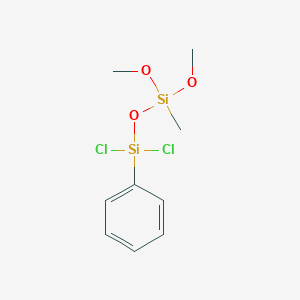
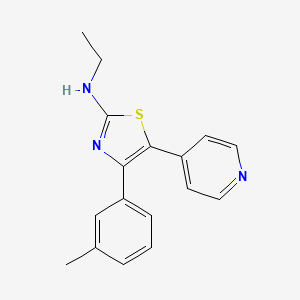
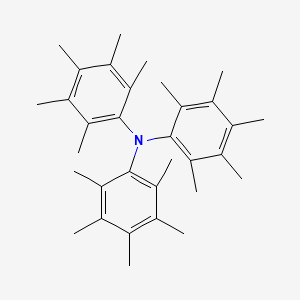
![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)
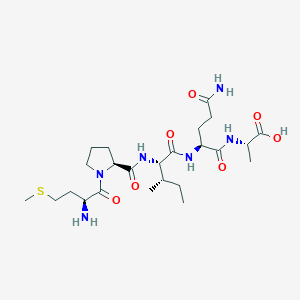
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
